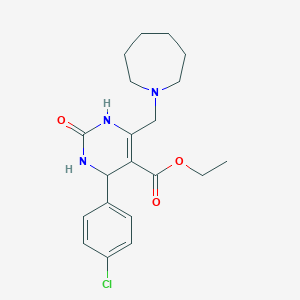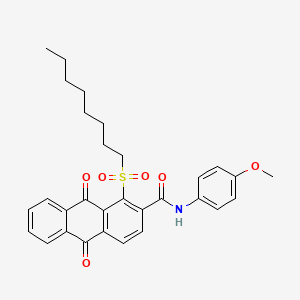
ethyl 6-(azepan-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives involves multicomponent reactions, often including condensation of substituted benzaldehydes, thiourea, and ethyl 3-oxobutanoate under acid-catalyzed conditions. Such methods are crucial for the formation of the tetrahydropyrimidine core, a common feature in this class of compounds. For example, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a PTSA-catalyzed Biginelli reaction, highlighting the versatility of this synthetic approach in generating structurally diverse tetrahydropyrimidines (Suwito et al., 2017).
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structure of tetrahydropyrimidine derivatives. For instance, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate was analyzed, showing a nearly planar thiazole ring fused with a dihydropyrimidine ring in a flattened half-chair conformation (Hou et al., 2009).
Chemical Reactions and Properties
The chemical behavior of tetrahydropyrimidine derivatives can be influenced significantly by substituents and reaction conditions. The reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates demonstrates ring expansion and nucleophilic substitution pathways, affected by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010).
Physical Properties Analysis
Investigations into the density, viscosity, and ultrasonic properties of tetrahydropyrimidine derivatives in ethanolic solutions reveal significant solute-solvent interactions, underpinning the importance of molecular interactions in determining the physical properties of these compounds (Bajaj & Tekade, 2014).
Chemical Properties Analysis
Spectral analysis, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, provides comprehensive details on the chemical properties of tetrahydropyrimidine derivatives. For example, the spectral analysis of ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using DFT computations offers insights into the molecular structures, vibrational frequencies, and chemical shifts, contributing to a deeper understanding of the compound's chemical behavior (Shakila & Saleem, 2018).
Propriétés
IUPAC Name |
ethyl 6-(azepan-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3/c1-2-27-19(25)17-16(13-24-11-5-3-4-6-12-24)22-20(26)23-18(17)14-7-9-15(21)10-8-14/h7-10,18H,2-6,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGRHDHXBGGFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(azepan-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4307175.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307183.png)
![3,5-dimethyl-4-nitro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole](/img/structure/B4307184.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307188.png)
![3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B4307200.png)

![methyl 2-{[(2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4307224.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307225.png)
![ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4307229.png)